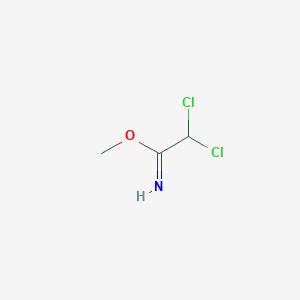![molecular formula C11H26N2S2 B12550903 Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis- CAS No. 190121-81-4](/img/structure/B12550903.png)
Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- is a chemical compound with a complex structure that includes sulfur and nitrogen atoms. It is known for its distinctive odor and is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- typically involves the reaction of ethanethiol with a propanediylbis(ethylimino) compound under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form simpler thiol compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include disulfides, simpler thiols, and substituted ethanethiol derivatives. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis-: A similar compound with a methyl group instead of an ethyl group.
2,2’-(Ethylenedioxy)diethanethiol: Another related compound with an ethylenedioxy group.
Uniqueness
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- is unique due to its specific structure, which includes both sulfur and nitrogen atoms This structure gives it distinct chemical properties and reactivity compared to similar compounds
Propiedades
Número CAS |
190121-81-4 |
|---|---|
Fórmula molecular |
C11H26N2S2 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
2-[ethyl-[3-[ethyl(2-sulfanylethyl)amino]propyl]amino]ethanethiol |
InChI |
InChI=1S/C11H26N2S2/c1-3-12(8-10-14)6-5-7-13(4-2)9-11-15/h14-15H,3-11H2,1-2H3 |
Clave InChI |
QDMJFAAQWFACMI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCN(CC)CCS)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


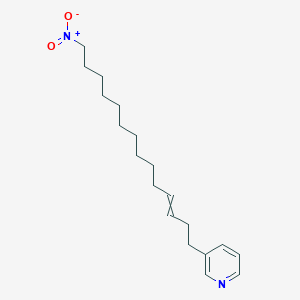
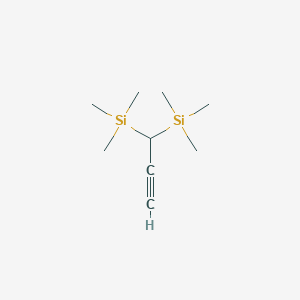

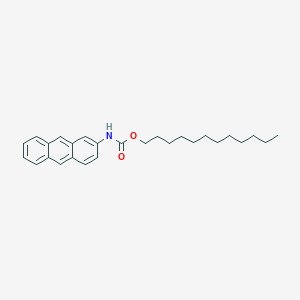
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)


![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
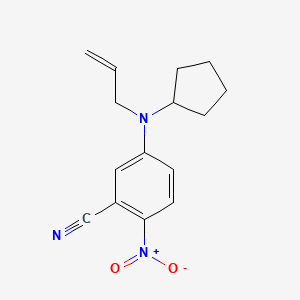
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

